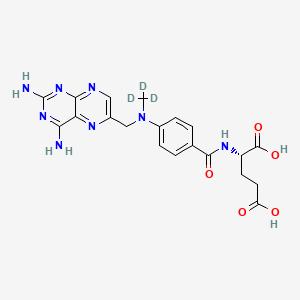
5-FG 488, SE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is known for its ability to create bioconjugates with peptides, proteins (especially antibodies), nucleotides, oligonucleotides, drugs, hormones, lipids, and other biomolecules. The compound has a molecular formula of C25H13F2NO9 and a molecular weight of 509.38.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-FG 488, SE involves the reaction of Oregon Green 488 with succinimidyl ester. The process typically requires the use of anhydrous solvents such as dimethyl sulfoxide (DMSO) to prepare a 10 mM stock solution . The reaction is carried out at room temperature with a pH range of 8.0-9.0, using sodium bicarbonate or phosphate buffer .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The compound is synthesized in bulk using automated systems to ensure consistency and purity. The final product is often purified using techniques such as gel filtration chromatography to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
5-FG 488, SE primarily undergoes substitution reactions due to the presence of the succinimidyl ester group. This group reacts with primary amines on biomolecules to form stable amide bonds.
Common Reagents and Conditions
The common reagents used in these reactions include primary amines, such as those found in proteins and peptides. The reaction conditions typically involve a slightly basic pH (around 8.0-9.0) and room temperature .
Major Products
The major products formed from these reactions are bioconjugates, where this compound is covalently attached to the target biomolecule. These bioconjugates are used for various applications in fluorescence microscopy, flow cytometry, and other imaging techniques.
Applications De Recherche Scientifique
5-FG 488, SE is extensively used in scientific research due to its fluorescent properties. Some of its key applications include:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Employed in fluorescence microscopy and flow cytometry to label and visualize cellular structures and processes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of biosensors and other analytical tools for quality control and environmental monitoring.
Mécanisme D'action
The mechanism of action of 5-FG 488, SE involves its ability to form covalent bonds with primary amines on biomolecules. This covalent attachment allows the compound to act as a fluorescent tag, enabling the visualization and tracking of the labeled biomolecules. The fluorescence of this compound is excited by the 488 nm laser and emits at 518 nm, making it suitable for various imaging applications .
Comparaison Avec Des Composés Similaires
5-FG 488, SE is similar to other fluorescent probes such as Alexa Fluor 488, Cy5, and DyLight 649. it has several unique properties that make it stand out:
Higher Quantum Yield: this compound has a higher quantum yield compared to other fluorescent dyes, resulting in brighter fluorescence.
Better Water Solubility: It exhibits excellent water solubility, which enhances its performance in aqueous environments.
Greater Photostability: The compound is highly photostable, making it suitable for long-term imaging experiments.
List of Similar Compounds
- Alexa Fluor 488
- Cy5
- DyLight 649
These compounds share similar applications but differ in their spectral properties, quantum yields, and photostabilities .
Propriétés
Numéro CAS |
198139-51-4 |
|---|---|
Formule moléculaire |
C25H13F2NO9 |
Poids moléculaire |
509.38 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3AS,4R,5S,6AR)-5-(Benzoyloxy)hexahydro-4-(hydroxymethyl)-2H-cyclopenta[B]furan-2-one](/img/structure/B1148276.png)
![(5a,14b,18R)-17-[(2,2-2H2)cyclopropyl(2H2)methyl]-18-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol](/img/structure/B1148282.png)





